molecular formula C17H14Cl2N2O3 B429170 4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one

4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one

Cat. No.: B429170
M. Wt: 365.2g/mol
InChI Key: APLGJQHPGDVEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one is a chemical compound with a complex structure that includes a dichlorophenyl group, a furanyl group, and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one include:

  • 4-[1-[(3-Chlorophenyl)methylamino]ethylidene]-2-(2-furanyl)-5-oxazolone
  • 4-[1-[(3-Chlorobenzyl)amino]ethylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. The presence of the dichlorophenyl group, in particular, may influence its biological activity and interactions with other molecules.

Properties

Molecular Formula

C17H14Cl2N2O3

Molecular Weight

365.2g/mol

IUPAC Name

4-[N-[(3,4-dichlorophenyl)methyl]-C-ethylcarbonimidoyl]-2-(furan-2-yl)-1,3-oxazol-5-ol

InChI

InChI=1S/C17H14Cl2N2O3/c1-2-13(20-9-10-5-6-11(18)12(19)8-10)15-17(22)24-16(21-15)14-4-3-7-23-14/h3-8,22H,2,9H2,1H3

InChI Key

APLGJQHPGDVEFW-UHFFFAOYSA-N

SMILES

CCC(=NCC1=CC(=C(C=C1)Cl)Cl)C2=C(OC(=N2)C3=CC=CO3)O

Canonical SMILES

CCC(=NCC1=CC(=C(C=C1)Cl)Cl)C2=C(OC(=N2)C3=CC=CO3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one
Reactant of Route 3
4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one
Reactant of Route 4
4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one
Reactant of Route 5
4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one
Reactant of Route 6
4-{1-[(3,4-dichlorobenzyl)amino]propylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.